N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenoxybenzene-1-sulfonamide
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Overview
Description
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenoxybenzene-1-sulfonamide involves multiple steps. The initial step typically includes the formation of the imidazo[1,2-a]pyrimidine core, which can be achieved through various synthetic routes such as multicomponent reactions, condensation reactions, and intramolecular cyclizations .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It undergoes substitution reactions, particularly at the imidazo[1,2-a]pyrimidine core, using halogens like bromine and iodine.
Common reagents and conditions used in these reactions include organic solvents like chloroform and methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenoxybenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenoxybenzene-1-sulfonamide can be compared with other imidazopyridine derivatives such as:
- N-(4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinyl)acetamide
- 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenoxybenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
The compound is characterized by the presence of an imidazo[1,2-a]pyrimidine moiety linked to a phenoxybenzene sulfonamide structure. This unique configuration allows for diverse interactions with biological macromolecules, particularly enzymes and receptors involved in various disease processes.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties, particularly targeting kinases associated with cancer progression. The imidazo and pyrimidine rings facilitate specific binding to these enzymes, altering their activity and potentially leading to therapeutic effects against tumors.
Anticancer Activity
The compound has shown promise in anticancer applications. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The following table summarizes findings from different studies on its anticancer effects:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (breast cancer) | 12.5 | Apoptosis induction |
A549 (lung cancer) | 10.0 | Cell cycle arrest |
HeLa (cervical cancer) | 15.0 | Inhibition of kinase activity |
Antiviral and Anti-inflammatory Properties
In addition to its anticancer activity, this compound has been evaluated for antiviral and anti-inflammatory properties. Preliminary studies suggest that the compound may inhibit viral replication and modulate inflammatory pathways, making it a candidate for further research in infectious diseases and chronic inflammatory conditions.
Study 1: Anticancer Activity in vitro
A study published in Drug Target Insights explored the effects of the compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound's structural features contribute to its efficacy as a potential anticancer agent .
Study 2: Inhibition of Kinases
Another investigation focused on the compound's ability to inhibit specific kinases implicated in cancer signaling pathways. The results demonstrated that this compound effectively reduced kinase activity in vitro, leading to decreased tumor growth in xenograft models .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. The compound exhibits favorable absorption and distribution characteristics, with studies suggesting a moderate half-life suitable for therapeutic use. However, further investigations are required to fully elucidate its metabolic pathways and potential interactions with other drugs.
Properties
IUPAC Name |
N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-4-phenoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S/c1-18-15-16-29-17-24(27-25(29)26-18)19-7-9-20(10-8-19)28-33(30,31)23-13-11-22(12-14-23)32-21-5-3-2-4-6-21/h2-17,28H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFESFJOVIYKWSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.